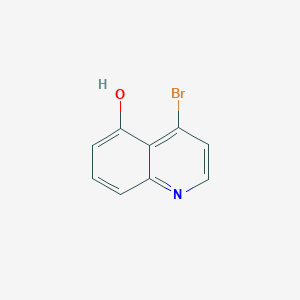

4-Bromoquinolin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromoquinolin-5-ol is a chemical compound with the CAS Number: 1261492-07-2 . It has a molecular weight of 224.06 . It is in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Bromoquinolin-5-ol, has been a subject of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Bromoquinolin-5-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code is 1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8 (12)9 (6)7/h1-5,12H .Chemical Reactions Analysis

Quinoline derivatives, including 4-Bromoquinolin-5-ol, have been synthesized using various methods . These methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

4-Bromoquinolin-5-ol is a powder with a molecular weight of 224.06 .Wissenschaftliche Forschungsanwendungen

Chemoprevention and Anticarcinogenic Properties

Research has explored the chemopreventive effects of flavonoids in oral carcinogenesis. For instance, dietary flavonoids such as chalcone, 2-hydroxychalcone, and quercetin have shown significant inhibitory effects on oral carcinogenesis initiated with 4-nitroquinoline-1-oxide (4-NQO), partly due to suppression of cell proliferation Makita et al., 1996.

Tyrosine Kinase Inhibition

The structure-activity relationship of analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR), indicates steep activity gradients, suggesting that certain substitutions can induce conformational changes in the receptor, enhancing inhibitory potency Bridges et al., 1996.

Corrosion Inhibition

Novel 8-Hydroxyquinoline derivatives have been synthesized and evaluated as effective acid corrosion inhibitors for mild steel. These studies highlight the chemical versatility of 8-hydroxyquinolines and their derivatives in providing protection against corrosion in acidic environments Rbaa et al., 2020.

Antimalarial Activity

The antimalarial efficacy of 4-aminoquinoline derivatives has been extensively studied, demonstrating their potential against chloroquine-resistant strains of Plasmodium falciparum. This research underscores the pharmacological relevance of 4-aminoquinolines in developing new antimalarial drugs O’Neill et al., 2006.

Antimicrobial and Antifungal Applications

Several studies have synthesized and characterized quinoline derivatives, showing significant antimicrobial and antifungal activities. These findings suggest the potential of 4-Bromoquinolin-5-ol derivatives in developing new therapeutic agents against resistant microbial strains Krishna, 2018.

Photolabile Protecting Group for Carboxylic Acids

Research into the photochemistry of 8-bromo-7-hydroxyquinoline (BHQ) suggests its utility as a photolabile protecting group for carboxylic acids, with advantages in solubility, fluorescence, and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications Fedoryak & Dore, 2002.

Safety and Hazards

Wirkmechanismus

Target of Action

Quinoline derivatives, to which 4-bromoquinolin-5-ol belongs, are known to have a wide range of biological and pharmaceutical activities . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Mode of Action

The bromination of quinoline compounds can enhance their biological activity .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives has been optimized to be greener and more sustainable, indicating a consideration of environmental impact .

Eigenschaften

IUPAC Name |

4-bromoquinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZBXSHQNBAZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoquinolin-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)

![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)